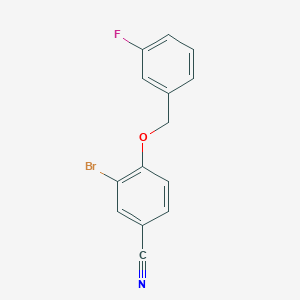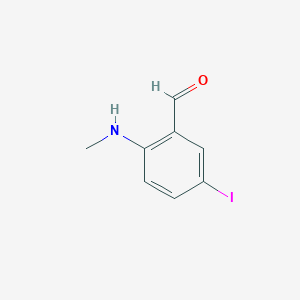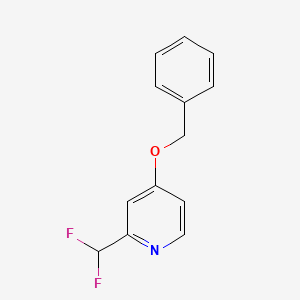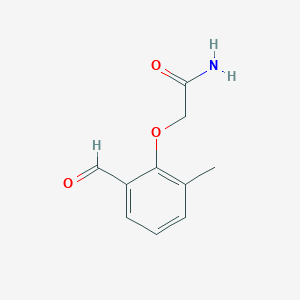
(1R,3R)-1-Amino-1-phenyl-3-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-1-Amino-1-phenylpentan-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a phenyl group attached to a pentanol backbone, with an amino group at the first carbon and a hydroxyl group at the third carbon. The stereochemistry of the compound is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Amino-1-phenylpentan-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an oxime, using chiral catalysts or reagents. For instance, the reduction of a phenyl-substituted ketone with a chiral borane reagent can yield the desired chiral alcohol with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of (1R,3R)-1-Amino-1-phenylpentan-3-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral catalysts to ensure the selective formation of the (1R,3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-1-Amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Phenyl-substituted ketones or aldehydes.
Reduction: Corresponding primary amines.
Substitution: Amides, carbamates, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
(1R,3R)-1-Amino-1-phenylpentan-3-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of chiral catalysts and as a resolving agent for racemic mixtures
Wirkmechanismus
The mechanism by which (1R,3R)-1-Amino-1-phenylpentan-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes or receptors with high specificity. This binding can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S)-1-Amino-1-phenylpentan-3-ol: The enantiomer of the compound with opposite stereochemistry.
(1R,3R)-1-Amino-1-phenylbutan-3-ol: A shorter-chain analog with similar functional groups.
(1R,3R)-1-Amino-1-phenylhexan-3-ol: A longer-chain analog with similar functional groups.
Uniqueness
(1R,3R)-1-Amino-1-phenylpentan-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,3R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
CAS-Nummer |
1263078-11-0 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(1R,3R)-1-amino-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
DNGRLALONHXQSX-GHMZBOCLSA-N |
Isomerische SMILES |
CC[C@H](C[C@H](C1=CC=CC=C1)N)O |
Kanonische SMILES |
CCC(CC(C1=CC=CC=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


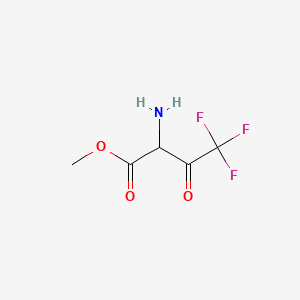
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)
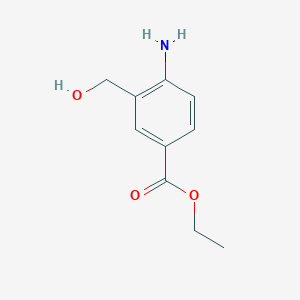
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
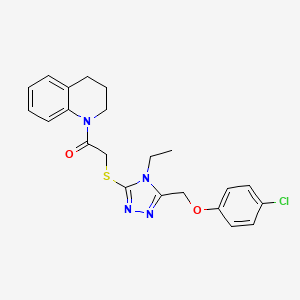
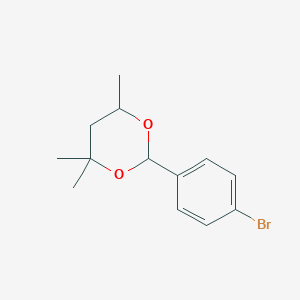
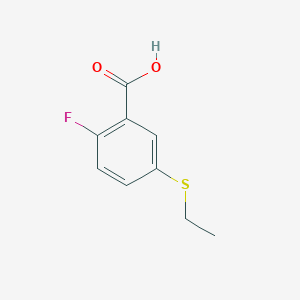
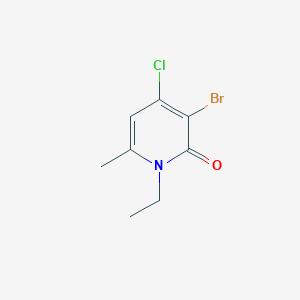
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)
